Journal Name:Russian Journal of Bioorganic Chemistry
Journal ISSN:1068-1620
IF:1.254
Journal Website:http://link.springer.com/journal/11171
Year of Origin:1993
Publisher:Pleiades Publishing
Number of Articles Per Year:105
Publishing Cycle:Bimonthly
OA or Not:Not
Contents list
Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: , DOI: 10.1039/C1NP90033A
The first page of this article is displayed as the abstract.
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Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: , DOI: 10.1039/C2NP90010F
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Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: , DOI: 10.1039/C3NP90014B
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Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: , DOI: 10.1039/C4NP90030H
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Biosynthesis of fungal meroterpenoids†
Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: 2015-10-26 , DOI: 10.1039/C5NP00090D
Covering: up to September 2015 Meroterpenoids are hybrid natural products that partially originate from the terpenoid pathway. The meroterpenoids derived from fungi display quite diverse structures, with a wide range of biological properties. This review summarizes the molecular bases for their biosyntheses, which were recently elucidated with modern techniques, and also discusses the plausible biosynthetic pathways of other related natural products lacking genetic information. (Complementary to the coverage of literature by Geris and Simpson in Nat. Prod. Rep., 2009, 26, 1063–1094.)
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Biosynthesis of natural products containing β-amino acids
Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: 2014-06-13 , DOI: 10.1039/C4NP00007B
Covering: up to January, 2014 We focus here on β-amino acids as components of complex natural products because the presence of β-amino acids produces structural diversity in natural products and provides characteristic architectures beyond those of ordinary α-L-amino acids, thus generating significant and unique biological functions in nature. In this review, we first survey the known bioactive β-amino acid-containing natural products including nonribosomal peptides, macrolactam polyketides, and nucleoside–β-amino acid hybrids. Next, the biosynthetic enzymes that form β-amino acids from α-amino acids and the de novo synthesis of β-amino acids are summarized. Then, the mechanisms of β-amino acid incorporation into natural products are reviewed. Because it is anticipated that the rational swapping of the β-amino acid moieties with various side chains and stereochemistries by biosynthetic engineering should lead to the creation of novel architectures and bioactive compounds, the accumulation of knowledge regarding β-amino acid-containing natural product biosynthetic machinery could have a significant impact in this field. In addition, genome mining of characteristic β-amino acid biosynthetic genes and unique β-amino acid incorporation machinery could lead to the discovery of new β-amino acid-containing natural products.
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Biosynthesis of polyketides by trans-AT polyketide synthases
Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: 2015-12-22 , DOI: 10.1039/C5NP00125K
Covering 2000 to June 2015 This review discusses the biosynthesis of natural products that are generated by trans-AT polyketide synthases, a family of catalytically versatile enzymes that represents one of the major group of proteins involved in the production of bioactive polyketides. The article includes 609 references and covers the literature from 2009 through June 2015.
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Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: 2021-04-01 , DOI: 10.1039/D1NP90011K
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Computational prediction of chiroptical properties in structure elucidation of natural products
Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: 2019-06-05 , DOI: 10.1039/C9NP00018F
Covering: up to 2019 This review covers the current status of the quantum mechanical prediction of chiroptical properties, such as electronic CD and optical rotation, as needed for stereochemical assignments in new natural products. The reliability of the prediction of chiroptical properties is steadily increasing, with a parallel decrease in the required computational resources. Now, quantum mechanical calculations for a medium-sized natural product can be reliably performed by natural product chemists on a mainstream PC. This review is aimed to guide natural product chemists through the numerous steps involved in such calculations. Through a concise, but comprehensive, discussion of the current computational practice, enriched by a few illustrative examples, this review provides readers with the theoretical background and practical knowledge needed to select the most appropriate parameters for performing the calculations, to anticipate possible problems, and to critically evaluate the reliability of their computational results. Common reasons for mistakes are also discussed; in particular, the importance of the correct evaluation of conformational ensembles of flexible molecules (an aspect often overlooked in current research) is stressed.
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Russian Journal of Bioorganic Chemistry ( IF 1.254 ) Pub Date: , DOI: 10.1039/B603904A
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
16.60 19 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://www.springer.com/journal/11171/submission